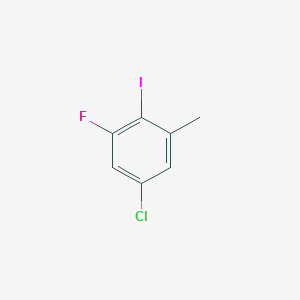

5-Chloro-3-fluoro-2-iodotoluene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-1-fluoro-2-iodo-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFI/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCKTTLCZDIDOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679323 | |

| Record name | 5-Chloro-1-fluoro-2-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939990-13-3 | |

| Record name | 5-Chloro-1-fluoro-2-iodo-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939990-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-fluoro-2-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 3 Fluoro 2 Iodotoluene

Reactivity of Carbon-Halogen Bonds in Polyhalogenated Toluenes

The reactivity of the carbon-halogen bonds in polyhalogenated toluenes is a critical aspect that dictates their synthetic utility. The presence of iodine, chlorine, and fluorine atoms on the same aromatic ring in 5-Chloro-3-fluoro-2-iodotoluene provides a unique platform to study the interplay of various factors that govern bond activation.

Differential Reactivity of Iodine, Chlorine, and Fluorine Atoms

The reactivity of halogens on an aromatic ring generally decreases in the order I > Br > Cl > F. studypug.comvaia.com This trend is primarily attributed to the bond dissociation energies of the corresponding carbon-halogen (C-X) bonds. researchgate.net The C-I bond is the weakest, making it the most susceptible to cleavage, while the C-F bond is the strongest and typically the least reactive. savemyexams.commsu.edu

In the context of this compound, the carbon-iodine bond is expected to be the most reactive site for transformations such as metal-catalyzed cross-coupling reactions. The carbon-chlorine bond is considerably stronger than the C-I bond but weaker than the C-F bond, suggesting that it could be activated under more forcing conditions. quora.comquora.com The carbon-fluorine bond is generally the most robust and often remains intact during many chemical transformations. mdpi.comresearchgate.net

The following table provides a general comparison of carbon-halogen bond energies, which underpins their differential reactivity.

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-I | ~210 |

| C-Br | ~280 |

| C-Cl | ~340 |

| C-F | ~450 |

Note: These are approximate values for aryl halides and can vary depending on the specific molecular environment.

Influence of Steric and Electronic Effects on Reaction Pathways

The reaction pathways of polyhalogenated toluenes are not solely determined by bond strengths but are also significantly influenced by steric and electronic effects. dalalinstitute.comaccessscience.com In this compound, the substituents are positioned in a way that creates a specific electronic and steric environment around each halogen.

Electronic Effects: The fluorine atom, being the most electronegative halogen, exerts a strong electron-withdrawing inductive effect (-I effect). studypug.com The chlorine atom also has a -I effect, albeit weaker than fluorine. The iodine atom has the weakest -I effect among the halogens present. These inductive effects can influence the electron density at the carbon atoms attached to the halogens, thereby affecting their susceptibility to nucleophilic or electrophilic attack. dalalinstitute.com

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com Polyhalogenated compounds like this compound are particularly valuable substrates in these reactions, as the differential reactivity of the C-X bonds allows for sequential and site-selective functionalization. researchgate.netnih.gov

Palladium-Catalyzed Coupling Reactions: Suzuki-Miyaura and Beyond

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is one of the most widely used palladium-catalyzed cross-coupling reactions. libretexts.org Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the reagents. nih.gov

For this compound, a Suzuki-Miyaura coupling would be expected to occur selectively at the C-I bond due to its lower bond dissociation energy and, consequently, its greater susceptibility to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step. libretexts.org Other palladium-catalyzed reactions, such as Heck, Sonogashira, and Buchwald-Hartwig aminations, would also be expected to show a similar preference for the C-I bond. sigmaaldrich.comnih.gov

The selective activation of one carbon-halogen bond over others in a polyhalogenated substrate is a key challenge and opportunity in synthetic chemistry. acs.orgnih.gov

Regioselectivity refers to the preferential reaction at a particular position on the molecule. In the case of this compound, the inherent reactivity difference between the C-I, C-Cl, and C-F bonds strongly favors initial reaction at the C-I position. acs.orgnih.gov

Chemoselectivity is the preferential reaction of one functional group over another. The ability to selectively activate the C-I bond while leaving the C-Cl and C-F bonds intact is a prime example of chemoselectivity. This allows for the initial introduction of a new substituent at the 2-position, followed by potential subsequent functionalization at the C-Cl position under different, more vigorous reaction conditions. nih.govrsc.org The C-F bond is generally unreactive in typical palladium-catalyzed cross-coupling reactions unless specialized catalysts and conditions are employed. mdpi.comresearchgate.net

The general order of reactivity for oxidative addition in palladium-catalyzed cross-coupling reactions is:

C-I > C-Br > C-OTf > C-Cl >> C-F libretexts.org

The choice of ligand on the palladium catalyst is crucial for achieving high efficiency and selectivity in cross-coupling reactions. nih.gov Ligands can influence the catalyst's reactivity, stability, and steric environment, thereby controlling the outcome of the reaction.

For the selective cross-coupling of this compound, ligands that promote the oxidative addition of the C-I bond while discriminating against the stronger C-Cl and C-F bonds are desirable. Electron-rich and sterically bulky phosphine (B1218219) ligands, such as dialkylbiaryl phosphines, have been shown to be effective in activating less reactive C-Cl bonds, but for selective C-I activation, a less reactive catalyst system might be sufficient or even preferable to avoid competing C-Cl activation. nih.gov

Catalyst optimization involves fine-tuning reaction parameters such as the palladium precursor, ligand, base, solvent, and temperature to maximize the yield of the desired product and minimize side reactions. thieme-connect.de For instance, weaker bases may be employed in some cases to prevent undesired side reactions. nih.gov The rational design of catalysts and ligands is an active area of research aimed at developing more efficient and selective methods for the functionalization of complex molecules like this compound. nih.gov

Other Transition Metal-Mediated Coupling Methodologies

Beyond the more common Suzuki and Stille couplings, the reactivity of this compound extends to other significant transition metal-mediated reactions. The presence of an iodine atom, a highly reactive leaving group in such transformations, makes this compound a versatile substrate for forming new carbon-carbon and carbon-heteroatom bonds.

One notable example is the Sonogashira coupling , which forges a bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, the high reactivity of the C-I bond allows for selective coupling at the C2 position under mild conditions. wikipedia.org This selectivity is crucial for synthesizing complex molecules where precise functionalization is required. The reaction generally proceeds at room temperature, and the use of a mild base like an amine, which can also serve as the solvent, makes it a highly practical method. wikipedia.org

The Heck reaction , another palladium-catalyzed process, couples the aryl halide with an alkene. While specific studies on this compound are not extensively detailed in the provided results, the general principles of Heck coupling suggest that the reactive C-I bond would be the primary site of oxidative addition to the palladium(0) catalyst. The directing effects of the other substituents and steric hindrance would influence the regioselectivity of the subsequent migratory insertion of the alkene.

The choice of catalyst, ligands, and reaction conditions can be tailored to optimize the yield and selectivity of these coupling reactions. For instance, iron-catalyzed Sonogashira couplings have been explored as a more economical and less toxic alternative to palladium-based systems. wikipedia.org

The following table summarizes the expected reactivity in these coupling reactions:

| Coupling Reaction | Reactive Site | Catalyst System (Typical) | Key Features |

| Sonogashira Coupling | C2 (Iodine) | Pd complex, Cu(I) co-catalyst, Amine base wikipedia.orgorganic-chemistry.org | Forms C-C bond with a terminal alkyne under mild conditions. wikipedia.org |

| Heck Reaction | C2 (Iodine) | Pd catalyst, Base | Couples with an alkene to form a new C-C bond. |

Nucleophilic Aromatic Substitution (SNAr) Reactivity of this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those with electron-withdrawing substituents. wikipedia.org In the case of this compound, the presence of multiple halogen atoms significantly influences its reactivity towards nucleophiles. The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.commdpi.comwikipedia.org

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the aromatic ring, which disrupts the aromaticity. chemistrysteps.comstackexchange.com The stability of the resulting Meisenheimer complex is therefore a critical factor in determining the reaction rate. Electron-withdrawing groups on the aromatic ring help to stabilize this intermediate by delocalizing the negative charge. bris.ac.uk

Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, bypassing a stable Meisenheimer intermediate, especially when the leaving group is highly effective. ntu.edu.sgnih.gov

Activation by Electron-Withdrawing Fluorine for SNAr

The fluorine atom at the C3 position plays a crucial role in activating the aromatic ring of this compound towards nucleophilic attack. Fluorine is the most electronegative element, and its strong inductive effect withdraws electron density from the benzene (B151609) ring. masterorganicchemistry.comstackexchange.com This electron withdrawal makes the ring more electrophilic and thus more susceptible to attack by a nucleophile. masterorganicchemistry.com

Meisenheimer Complex Formation and Stabilization in Polyhalogenated Aromatics

In polyhalogenated aromatic compounds like this compound, the formation and stabilization of the Meisenheimer complex are central to their SNAr reactivity. mdpi.comwikipedia.org The Meisenheimer complex is a resonance-stabilized anionic intermediate formed by the addition of a nucleophile to the aromatic ring. mdpi.combris.ac.uk The negative charge is delocalized across the π-system of the ring and is further stabilized by the presence of electron-withdrawing groups. bris.ac.ukyoutube.com

The multiple halogen atoms on the ring of this compound all contribute to the stabilization of the Meisenheimer complex through their inductive electron-withdrawing effects. stackexchange.com This cumulative stabilization lowers the energy of the intermediate, making its formation more favorable. nih.gov The stability of the Meisenheimer complex can be so significant in some cases, particularly with multiple strong electron-withdrawing groups, that the complex can be isolated and characterized. bris.ac.ukmdpi.com

Computational models, such as the Meisenheimer model, have been developed to predict the most likely site of nucleophilic attack by calculating the relative stabilities of the possible Meisenheimer complexes. mdpi.comresearchgate.net These models have shown good agreement with experimental results in a variety of fluorinated aromatic systems. researchgate.net

Comparative Studies of Nucleophile Attack and Leaving Group Ability

In the context of SNAr reactions, the identity of both the nucleophile and the leaving group are critical factors influencing the reaction outcome. For this compound, a nucleophile can potentially attack the carbon atoms bearing any of the three halogen substituents.

The general trend for leaving group ability in SNAr reactions is often F > Cl ≈ Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. nih.gov This is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group. chemistrysteps.comstackexchange.com The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and better able to stabilize the forming negative charge in the transition state. chemistrysteps.comnih.gov

However, the leaving group ability can be influenced by several factors, including the solvent and the nature of the nucleophile. nih.gov In protic solvents, hydrogen bonding can stabilize the departing fluoride (B91410) ion, enhancing its leaving group ability. stackexchange.comnih.gov In aprotic solvents, this stabilization is absent, which can alter the relative rates of leaving group departure. nih.gov

For this compound, while fluorine activates the ring, the iodine at the C2 position is generally considered a good leaving group in many contexts, particularly in metal-catalyzed reactions. reddit.comlibretexts.org In SNAr, the C-I bond is weaker than the C-Cl and C-F bonds, which could facilitate its departure in the second step of the reaction. However, the initial nucleophilic attack is generally the slower step. stackexchange.com The chlorine at the C5 position represents an intermediate case.

The following table provides a qualitative comparison of the halogens as leaving groups in SNAr reactions:

| Halogen | Electronegativity | Bond Strength (C-X) | Leaving Group Ability in SNAr (General Trend) nih.gov | Role in this compound |

| Fluorine | Highest chemguide.co.uk | Strongest chemistrysteps.com | Best nih.gov | Strong ring activation via inductive effect. masterorganicchemistry.comstackexchange.com |

| Chlorine | Intermediate chemguide.co.uk | Intermediate | Good nih.gov | Contributes to ring deactivation and can act as a leaving group. |

| Iodine | Lowest (among halogens) chemguide.co.uk | Weakest libretexts.org | Poorest nih.gov | While a good leaving group in other reaction types, less favored in the rate-determining step of SNAr. reddit.comlibretexts.org |

It is important to note that computational studies have become invaluable in predicting the regioselectivity of SNAr reactions on polyhalogenated compounds by evaluating the activation energies for nucleophilic attack at different positions. wuxiapptec.com

Electrophilic Aromatic Substitution (SEAr) on this compound

In contrast to nucleophilic substitution, electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich benzene ring. The substituents already present on the ring play a crucial role in determining both the rate of reaction and the position of the incoming electrophile. unizin.org

For this compound, all three halogen substituents and the methyl group influence the outcome of SEAr reactions. Halogens are generally considered deactivating groups due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic and thus less reactive towards electrophiles than benzene itself. pressbooks.publibretexts.org However, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the arenium ion or Wheland intermediate) formed during the reaction. quora.comyoutube.com

The methyl group, on the other hand, is an activating group that donates electron density to the ring through both an inductive effect and hyperconjugation. quora.com It is also an ortho-, para-director. unizin.org

Directing Effects of Halogen and Methyl Substituents

The regioselectivity of electrophilic attack on this compound is determined by the combined directing effects of the four substituents. The activating methyl group will strongly direct incoming electrophiles to its ortho and para positions. The halogen atoms, while deactivating, will also direct ortho- and para- to themselves. pressbooks.publibretexts.org

The positions on the ring available for substitution are C4 and C6. The directing effects of the existing substituents on these positions are summarized below:

Attack at C4:

Ortho to the fluorine at C3.

Meta to the iodine at C2 and the chlorine at C5.

Para to the methyl group at C1.

Attack at C6:

Ortho to the methyl group at C1 and the chlorine at C5.

Meta to the fluorine at C3.

Para to the iodine at C2.

The powerful activating and ortho-, para-directing effect of the methyl group is likely to be a dominant factor. unizin.org Therefore, electrophilic substitution is expected to occur preferentially at the positions ortho and para to the methyl group. In this case, this would favor attack at C6 (ortho) and C4 (para).

Steric hindrance can also play a role. The position between two substituents is generally less favored for attack. wou.edu In this molecule, both C4 and C6 are flanked by substituents, which may influence the relative yields of the products.

The following table summarizes the directing effects of the substituents on the available positions for electrophilic attack:

| Position of Attack | Directing Effect of -CH₃ (at C1) | Directing Effect of -I (at C2) | Directing Effect of -F (at C3) | Directing Effect of -Cl (at C5) | Overall Likelihood |

| C4 | Para (Activating) unizin.org | Meta (Deactivating) lumenlearning.com | Ortho (Deactivating) pressbooks.pub | Meta (Deactivating) lumenlearning.com | Favorable due to para-directing methyl group. |

| C6 | Ortho (Activating) unizin.org | Para (Deactivating) pressbooks.pub | Meta (Deactivating) lumenlearning.com | Ortho (Deactivating) pressbooks.pub | Favorable due to ortho-directing methyl group, but may have steric hindrance. |

Given that the methyl group is an activator and the halogens are deactivators, the positions activated by the methyl group (C4 and C6) are the most probable sites for electrophilic substitution. unizin.orglibretexts.org The precise ratio of substitution at these positions would likely depend on the specific electrophile and reaction conditions.

Regioselectivity Control in Further Functionalization

The functionalization of this compound is a study in regioselectivity, governed by the electronic and steric effects of its existing substituents. The three halogen atoms and the methyl group exert competing influences on the aromatic ring, directing incoming reagents to specific positions.

The most significant factor in controlling regioselectivity for cross-coupling reactions is the differential reactivity of the carbon-halogen bonds. The C-I bond is considerably weaker and more polarizable than the C-Cl bond. This hierarchy is fundamental in transition-metal-catalyzed reactions, such as Suzuki, Stille, or Heck couplings. The iodine atom at the C-2 position is the most reactive site for oxidative addition to a metal catalyst (e.g., Palladium(0)). This allows for the selective substitution of the iodine atom while leaving the chloro and fluoro substituents intact, providing a powerful tool for introducing a wide array of new functional groups at this position.

In the case of electrophilic aromatic substitution (EAS), the outcome is more complex. The methyl group is an activating, ortho, para-director. The halogen atoms are deactivating but are also ortho, para-directors due to their ability to donate a lone pair of electrons through resonance. The available positions for substitution are C-4 and C-6.

Steric Hindrance: The C-6 position is flanked by the methyl group at C-1 and the chloro group at C-5, creating moderate steric hindrance. The C-4 position is adjacent to the chloro and fluoro groups. The bulky iodine atom at C-2 significantly hinders any substitution at the C-3 position, which is already occupied by fluorine.

Electronic Effects: All three halogens deactivate the ring towards electrophilic attack through their inductive effect. The activating effect of the methyl group competes with this deactivation. The directing influence of the substituents would lead to a mixture of products, with the precise ratio depending on the nature of the electrophile and the reaction conditions. Computational studies on similar multi-halogenated systems are often employed to predict the most likely site of substitution by calculating the energies of the possible intermediates.

Radical Reactions and Other Transformation Pathways

Beyond ionic reaction pathways, this compound can participate in transformations involving radical intermediates, particularly when subjected to photochemical or high-energy conditions.

Research on various iodotoluene isomers has shown that their radical cations undergo facile photodissociation. nih.govresearchgate.net When subjected to ultraviolet or visible light, the primary photochemical event is the cleavage of the weak carbon-iodine bond.

For this compound, a similar photoinduced transformation is expected. Upon one- or two-photon absorption, the molecule would lose an iodine atom to form a substituted tolyl radical cation. nih.gov The general mechanism involves two competing pathways:

Direct C-I Cleavage: This pathway leads to the formation of a 5-chloro-3-fluoro-2-methylphenyl cation (a tolyl cation derivative). Such cations are highly reactive and can undergo further reactions, including rearrangement to more stable structures. nih.gov

Rearrangement to Benzyl-type Cations: A lower energy pathway involves rearrangement prior to or following dissociation. This can lead to the formation of a more stable benzyl-type cation. nih.govresearchgate.net The presence of multiple halogen substituents would influence the relative energies of these pathways.

The study of these processes often involves techniques like Fourier Transform-Ion Cyclotron Resonance (FT-ICR) mass spectrometry, which allows for the trapping and irradiation of ions to study their dissociation kinetics and product structures. researchgate.net

Rearrangement reactions in aromatic systems, often involving the migration of a substituent, are typically driven by the formation of a more stable intermediate or product. In multi-halogenated compounds like this compound, such rearrangements are not common under standard synthetic conditions but can be induced under pyrolytic, photochemical, or mass spectrometric conditions.

The formation of highly reactive intermediates, such as the tolyl cation mentioned above, can trigger rearrangements. For instance, a "halogen scramble" could occur where the chloro and fluoro substituents migrate around the ring, although this would require a significant energy input to break the strong C-Cl and C-F bonds. More plausible is the rearrangement of the carbon skeleton itself, potentially leading to isomers or ring-contracted/expanded species under sufficiently energetic conditions.

The specific pathways for rearrangement would be heavily influenced by the substitution pattern. Computational chemistry can provide valuable insights by mapping the potential energy surface and identifying the transition states for various possible rearrangement reactions, thereby predicting the most likely transformation pathways.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-Chloro-5-fluoro-2-iodo-3-methylbenzene |

| Molecular Formula | C₇H₅ClFI |

| Molecular Weight | 286.47 g/mol |

| Canonical SMILES | CC1=C(I)C(=C(C=C1)Cl)F |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Chloro-5-fluoro-2-iodo-3-methylbenzene |

| 5-chloro-3-fluoro-2-methylphenyl cation |

| Benzyl cation |

| Iodine |

Computational and Theoretical Studies on 5 Chloro 3 Fluoro 2 Iodotoluene

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the molecular structure and electronic properties of halogenated toluenes. These calculations offer a detailed view of how the combination of chloro, fluoro, and iodo substituents, along with a methyl group, influences the geometry and electron distribution of the toluene (B28343) ring.

Density Functional Theory (DFT) Applications to Halogenated Aromatics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like halogenated aromatic compounds. mdpi.comrsc.orgnih.gov DFT calculations can predict various properties, including molecular orbital energies and electrostatic potential surfaces, which are key to understanding the reactivity and interaction of these molecules. rsc.orgnih.gov For halogenated benzenes and toluenes, DFT studies help in deriving quantitative structure-toxicity relationships by using molecular-orbital descriptors. nih.gov

Halogenation significantly perturbs the electronic properties of aromatic molecules. ucl.ac.uk For instance, halogen substitution can alter the highest occupied molecular orbital (HOMO) energies. rsc.org The nature of the lowest unoccupied molecular orbital (LUMO) in perhalogenated benzenes has been shown to vary with the type of halogen. ucl.ac.uk This modulation of electronic properties is crucial for applications in materials science, where halogenation is used to turn molecules into viable electron acceptors in devices like solar cells. ucl.ac.uk

| Property | Description | Relevance to 5-Chloro-3-fluoro-2-iodotoluene |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Influences the molecule's ability to donate electrons in reactions. Halogen substituents modify this energy level. rsc.org |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Determines the molecule's ability to accept electrons. The specific halogens (Cl, F, I) dictate the nature of the LUMO. ucl.ac.uk |

| Electrostatic Potential | The charge distribution around the molecule. | Predicts sites for electrophilic and nucleophilic attack. The electronegativity of F and Cl, and the polarizability of I, create a complex potential surface. |

| Dipole Moment | A measure of the net molecular polarity. | Influences intermolecular interactions and solubility. The vector sum of individual bond dipoles determines the overall molecular dipole. |

Conformational Analysis and Intermolecular Interactions

The conformation of the methyl group relative to the halogen substituents in this compound can be analyzed computationally. The rotation of the methyl group in ortho-substituted toluenes influences the 13C chemical shift of the methyl carbon. rsc.org

Halogen atoms participate in various non-covalent interactions, including halogen bonding and hydrogen bonding, which are critical in determining the crystal structures and properties of materials. mdpi.comacs.orgdntb.gov.ua The interaction energies of these bonds can be quantified using methods like Symmetry-Adapted Perturbation Theory (SAPT-DFT). acs.org For perhalogenated benzene (B151609) clusters, interaction energies increase significantly from fluorine to iodine. ucl.ac.ukacs.org The equilibrium geometries are primarily dictated by dispersion and exchange interactions. ucl.ac.ukacs.org Halogen-π interactions, where the halogen atom interacts with the π-system of an aromatic ring, are also important, with distances and angles defining the strength of the interaction. nih.gov

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the characterization of transient species like transition states and intermediates.

Energy Profiles for SNAr and SEAr Pathways

Nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (SEAr) are two primary reaction pathways for aromatic compounds. researchgate.net Computational studies can generate energy profiles for these pathways, revealing the activation energies and the thermodynamic stability of intermediates and products. acs.orgmasterorganicchemistry.com

In SNAr reactions, an electron-poor aromatic ring is attacked by a nucleophile. masterorganicchemistry.com The reaction is facilitated by electron-withdrawing groups, which stabilize the negatively charged intermediate. masterorganicchemistry.compressbooks.pub The rate-determining step is typically the initial attack of the nucleophile. masterorganicchemistry.comwikipedia.org The reactivity order for halogens as leaving groups in SNAr is often F > Cl ≈ Br > I. wikipedia.org

SEAr reactions involve the attack of an electrophile on the electron-rich aromatic ring. The regioselectivity of these reactions can often be predicted by analyzing the calculated HOMO orbitals or NMR chemical shifts. researchgate.net

Recent research has also explored concerted SNAr mechanisms, where the nucleophile's addition and the leaving group's departure occur in a single step, bypassing a stable Meisenheimer complex. nih.gov Kinetic isotope effect studies combined with computational analysis are used to distinguish between stepwise and concerted pathways. nih.gov

Role of Substituents in Stabilizing Intermediates (e.g., Meisenheimer Complex)

In the stepwise SNAr mechanism, a key intermediate is the Meisenheimer complex, a negatively charged species formed by the addition of the nucleophile to the aromatic ring. libretexts.orglumenlearning.comlibretexts.org The stability of this complex is crucial for the reaction to proceed. libretexts.orglumenlearning.comlibretexts.org

Electron-withdrawing substituents, particularly at the ortho and para positions relative to the leaving group, are highly effective at stabilizing the Meisenheimer complex by delocalizing the negative charge through resonance. lumenlearning.comlibretexts.orgyoutube.com In contrast, substituents in the meta position have a much smaller effect on reactivity. lumenlearning.comlibretexts.org While nitro groups are classic examples of powerful stabilizing groups, the cumulative electron-withdrawing effect of multiple halogen substituents in this compound would also contribute to the stabilization of any potential Meisenheimer intermediate. researchgate.netmdpi.com The stability of these complexes can be sufficient for them to be isolated and characterized, especially in spirocyclic systems. researchgate.netmdpi.com

| Intermediate | Reaction Pathway | Stabilizing Factors in this compound |

| Meisenheimer Complex | SNAr (stepwise) | The electron-withdrawing effects of the fluoro, chloro, and iodo substituents help to delocalize the negative charge of the anionic intermediate. lumenlearning.comlibretexts.org |

| Wheland Intermediate (Arenium Ion) | SEAr | The methyl group is an activating, ortho-para directing group, while the halogens are deactivating but also ortho-para directing. The interplay of their inductive and resonance effects determines the stability and preferred location of the positive charge. |

Prediction of Reactivity and Regioselectivity

Computational methods are increasingly used to predict the reactivity and regioselectivity of reactions involving complex molecules like this compound. acs.org By calculating properties such as atomic charges, frontier molecular orbital coefficients, and electrostatic potentials, chemists can forecast the most likely sites for nucleophilic or electrophilic attack.

For SEAr, the position of electrophilic attack is generally directed by the activating and directing effects of the substituents. For SNAr, the position of nucleophilic attack is typically at the carbon bearing a good leaving group, activated by electron-withdrawing groups. In this compound, both iodine and chlorine are potential leaving groups. The exceptional ability of fluorine to activate a ring for SNAr, coupled with the fact that iodide is an excellent leaving group, creates a complex scenario for predicting regioselectivity in nucleophilic substitution reactions.

DFT calculations can be employed to determine the relative energies of the transition states for attack at different positions, thereby predicting the most favorable reaction pathway and the major product. researchgate.netnih.gov For instance, in nucleophilic haloalkylation reactions, DFT has been used to understand the shift in regioselectivity based on the halogen present. nih.gov

Frontier Molecular Orbital (FMO) Theory in Aromatic Substitution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to explain the reactivity and regioselectivity of chemical reactions. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). ucsb.eduacs.org The energy and localization of these frontier orbitals are crucial in determining the pathway of a reaction. wikipedia.org

In the context of electrophilic aromatic substitution, the benzene ring acts as the nucleophile. Substituents on the ring can significantly alter the energy and electron density distribution of the HOMO. youtube.com

Electron-donating groups (EDGs) , such as the methyl group (-CH₃), raise the energy of the HOMO, making the ring more nucleophilic and thus more reactive towards electrophiles. They direct incoming electrophiles to the ortho and para positions, where the HOMO electron density is typically highest. youtube.comyoutube.com

Electron-withdrawing groups (EWGs) , such as halogens (-F, -Cl, -I), generally lower the energy of the HOMO, deactivating the ring towards electrophilic attack. libretexts.org While halogens are deactivating due to their inductive effect (pulling electron density through the sigma bond), they are considered ortho-, para-directing because of resonance effects, where their lone pairs can donate electron density into the π-system, increasing electron density at these positions relative to the meta position. youtube.com

Table 1: Predicted Influence of Substituents on Frontier Orbitals of the Aromatic Ring

| Substituent | Type | Effect on HOMO Energy | Effect on LUMO Energy | Directing Influence |

| -CH₃ | Electron-Donating (Activating) | Increases | Increases | Ortho, Para |

| -F | Electron-Withdrawing (Deactivating) | Decreases | Decreases | Ortho, Para |

| -Cl | Electron-Withdrawing (Deactivating) | Decreases | Decreases | Ortho, Para |

| -I | Electron-Withdrawing (Deactivating) | Decreases | Decreases | Ortho, Para |

This table is illustrative, based on general principles of substituent effects. Precise energy shifts require specific quantum chemical calculations.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR)

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. ecetoc.orgtoxicology.org These models are built by finding a statistical relationship between calculated molecular descriptors and an experimentally measured property. mdpi.com For environmental science, QSAR models are invaluable for predicting the fate and effects of chemicals, such as halogenated aromatic hydrocarbons. oup.comnih.gov

The development of a QSAR/QSRR model for a compound like this compound would involve several steps:

Data Collection : Gathering a dataset of structurally related compounds with known activity or reactivity (e.g., toxicity, degradation rate).

Descriptor Calculation : Computing a wide range of molecular descriptors for each compound. These can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical, among others. researchgate.netresearchgate.net

Model Building : Using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation linking the most relevant descriptors to the property of interest.

Validation : Rigorously testing the model's predictive power and defining its applicability domain. toxicology.org

For a halogenated toluene, relevant descriptors would likely include:

Lipophilicity (logP) : To model transport and bioaccumulation.

Electronic Descriptors : Such as Hammett constants, dipole moment, and HOMO/LUMO energies to describe electronic effects. oup.com

Steric Descriptors : Like molar refractivity or specific steric parameters to account for the size of the substituents.

Topological Indices : Which describe molecular size, shape, and branching.

Table 2: Examples of Molecular Descriptors for QSAR/QSRR Analysis of Halogenated Aromatics

| Descriptor Class | Example Descriptor | Property Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Molecular branching |

| Electrostatic | Dipole Moment | Polarity and charge distribution |

| Quantum-Chemical | HOMO Energy | Nucleophilicity, susceptibility to oxidation |

| Quantum-Chemical | LUMO Energy | Electrophilicity, susceptibility to reduction |

| Physicochemical | Octanol-Water Partition Coefficient (logP) | Hydrophobicity and bioaccumulation potential |

This table provides examples of descriptor types that would be considered in a QSAR/QSRR study of this compound.

Spectroscopic Parameter Prediction and Interpretation

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. aip.org For substituted benzenes, the chemical shifts of the aromatic protons (¹H NMR) and carbons (¹³C NMR) are highly dependent on the electronic effects of the substituents. stenutz.euacs.orgmdpi.com

The prediction of the NMR spectrum for this compound can be approached by considering the additive effects of each substituent on the base chemical shifts of the parent toluene molecule. Each substituent (F, Cl, I) has a specific shielding/deshielding effect on the ipso, ortho, meta, and para positions. stenutz.eursc.org

¹H NMR : The two remaining aromatic protons on the ring would appear as distinct signals. Their chemical shifts would be influenced by the neighboring halogen and methyl groups. Electron-withdrawing groups generally shift signals downfield (to higher ppm), while electron-donating groups shift them upfield. youtube.com The fluorine atom would also introduce characteristic H-F coupling.

¹³C NMR : The chemical shifts of the six aromatic carbons would be uniquely affected by the attached substituents. The carbon attached to the iodine atom (C2) would likely be shifted significantly upfield due to the "heavy atom effect," while the carbons bonded to fluorine (C3) and chlorine (C5) would be shifted downfield due to the high electronegativity of these atoms. organicchemistrydata.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C1 (-CH₃) | - | ~138-142 | Influenced by ortho I and F |

| C2 (-I) | - | ~90-95 | Strong upfield shift from "heavy atom effect" |

| C3 (-F) | - | ~160-165 (doublet) | Strong downfield shift; C-F coupling |

| C4 | ~7.0-7.3 (doublet) | ~125-130 (doublet) | Influenced by adjacent F and Cl; H-F coupling |

| C5 (-Cl) | - | ~132-136 | Downfield shift from electronegative Cl |

| C6 | ~7.2-7.5 (singlet/narrow doublet) | ~115-120 | Influenced by adjacent Cl and methyl |

| -CH₃ | ~2.3-2.5 | ~20-22 | Typical range for a methyl group on a benzene ring |

Disclaimer: The chemical shift values in this table are estimations based on established substituent effects and data from analogous compounds. They are for illustrative purposes and have not been derived from specific quantum chemical calculations for this compound.

Spectroscopic and Structural Characterization Methodologies in Research on 5 Chloro 3 Fluoro 2 Iodotoluene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a complex molecule like 5-Chloro-3-fluoro-2-iodotoluene, a combination of one-dimensional and two-dimensional NMR experiments is essential.

The unambiguous identification of this compound and its distinction from other isomers is achieved by analyzing the NMR spectra of its magnetically active nuclei: ¹H, ¹³C, and ¹⁹F.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the aromatic protons and the methyl group. The aromatic region is expected to show two distinct signals for the two non-equivalent aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents. The methyl group will appear as a singlet, though it may exhibit fine splitting due to long-range coupling with the fluorine atom. For the related compound 5-Chloro-2-fluorotoluene, the methyl protons appear around 2.21 ppm. chemicalbook.com In 2-Iodotoluene, the methyl protons are observed at 2.40 ppm. chemicalbook.com For this compound, the methyl proton signal would be anticipated in this range, with the aromatic protons appearing further downfield, likely between 7.0 and 8.0 ppm.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, seven distinct signals are expected: one for the methyl carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons are highly dependent on the attached halogen. The carbon bearing the iodine atom (C-2) will be shifted significantly upfield due to the "heavy atom effect," while the carbons bonded to fluorine (C-3) and chlorine (C-5) will show large downfield shifts and exhibit C-F coupling. For comparison, ¹³C NMR data for the isomer 5-Chloro-2-fluorotoluene is available. chemicalbook.com

¹⁹F NMR: As ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative technique. The spectrum for this compound would show a single resonance. The chemical shift of this signal is characteristic of the electronic environment around the fluorine atom. Coupling to the adjacent aromatic protons (³JHF) and potentially long-range coupling to the methyl protons (⁵JHF) would provide further structural confirmation. In p-fluorotoluene, the ¹⁹F chemical shift is a key identifier. spectrabase.com

¹²⁹I NMR: While theoretically possible, ¹²⁹I NMR is rarely used in routine structural elucidation. This is due to the nucleus's very low gyromagnetic ratio, low natural abundance, and large quadrupole moment, which leads to extremely broad signals and low sensitivity. Therefore, its application in studying this compound is not practical for standard research.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| Aromatic H (H-4) | ~7.0-7.5 | Doublet of doublets (dd) due to coupling with H-6 and ¹⁹F |

| Aromatic H (H-6) | ~7.0-7.5 | Doublet of doublets (dd) due to coupling with H-4 and ¹⁹F |

| Methyl H (-CH₃) | ~2.2-2.5 | Singlet (s) or doublet (d) due to long-range coupling with ¹⁹F |

| Aromatic C (C-1 to C-6) | ~90-165 | Six distinct signals; C-F coupling observable for C-3 |

| Methyl C (-CH₃) | ~20 | One signal |

| ¹⁹F | Varies | One signal, coupled to aromatic protons |

The analysis of spin-spin coupling constants (J-coupling) provides invaluable information about the through-bond connectivity of atoms. In fluorotoluene derivatives, the couplings between fluorine and protons (nJHF) are particularly diagnostic. aip.orgcdnsciencepub.com

Ortho, Meta, and Para Couplings: The magnitude of the coupling constant between ¹⁹F and ¹H depends on the number of bonds separating them.

³JHF (ortho coupling) is typically the largest, often in the range of 6–10 Hz.

⁴JHF (meta coupling) is smaller, usually around 4–8 Hz.

⁵JHF (para coupling) is the smallest.

Long-Range Couplings: Long-range coupling between the fluorine nucleus and the protons of the methyl group (⁵JF,CH3) can also be observed. The sign and magnitude of this coupling are dependent on the relative positions of the fluorine and methyl groups. aip.orgaip.org For instance, the coupling constant between ¹⁹F and the methyl protons in 2-fluorotoluene (B1218778) derivatives can vary significantly with substitution, ranging from 1.69 to 2.55 Hz. cdnsciencepub.com Theoretical calculations, such as INDO MO FPT, are often employed to understand these coupling mechanisms, although they may not always perfectly match experimental results. cdnsciencepub.comcdnsciencepub.com

For this compound, the analysis of ³JF,H4 and ⁵JF,H6 couplings in the ¹H NMR spectrum, as well as the potential ⁵JF,CH3 coupling, would be critical for confirming the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like halogenated toluenes. nih.govrestek.com

GC Separation: A sample containing this compound is injected into the GC, where it is vaporized and separated from impurities based on its boiling point and interaction with the capillary column. This ensures that a pure compound enters the mass spectrometer.

MS Detection: After separation, the molecule is ionized, typically by electron ionization (EI). This process is highly energetic and causes the molecule to fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (M⁺) and a series of fragment ion peaks. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the molecular ion and any chlorine-containing fragments, aiding in identification. researchgate.netoup.comnih.gov

GC-MS/MS: Tandem mass spectrometry (GC-MS/MS) can be used for even greater selectivity and sensitivity. A specific fragment ion is selected and subjected to further fragmentation, creating a unique fragmentation pathway that is highly characteristic of the parent molecule.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of an ion.

For this compound, the molecular formula is C₇H₅ClFI. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹²⁷I), the monoisotopic mass can be calculated with high precision.

Table 2: Exact Mass Calculation for C₇H₅ClFI

| Element | Isotope | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 7 | 12.00000 | 84.00000 |

| Hydrogen | ¹H | 5 | 1.00783 | 5.03915 |

| Chlorine | ³⁵Cl | 1 | 34.96885 | 34.96885 |

| Fluorine | ¹⁹F | 1 | 18.99840 | 18.99840 |

| Iodine | ¹²⁷I | 1 | 126.90447 | 126.90447 |

| Total Monoisotopic Mass | 269.91187 |

An HRMS measurement confirming a mass of 269.9119 Da for the molecular ion would provide definitive proof of the elemental formula C₇H₅ClFI, ruling out other possible formulas with the same nominal mass.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They provide a characteristic "fingerprint" based on the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of molecular bonds. For this compound, characteristic absorption bands would include:

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-F stretching: A strong absorption band for the C-F bond is expected in the 1100-1300 cm⁻¹ range.

C-Cl stretching: The C-Cl stretch appears in the 600-800 cm⁻¹ region.

C-I stretching: The C-I stretch is found at lower wavenumbers, typically between 500-600 cm⁻¹.

C-H bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are characteristic of the aromatic substitution pattern. Spectra for related compounds like 3-Chloro-2-iodotoluene are available for comparison. nist.gov

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic C=C and C-I bonds would be expected to give strong Raman signals. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule, as some vibrations may be strong in one and weak or silent in the other. Raman spectra have been recorded for related compounds like 5-Bromo-2-iodotoluene. nih.gov

Characteristic Vibrations of C-Halogen Bonds and Aromatic Ring

The carbon-halogen stretching vibrations are highly dependent on the mass of the halogen atom. Generally, the C-F stretching vibration is expected to appear in the range of 1400-1000 cm⁻¹, while the C-Cl stretch is typically observed at lower frequencies, between 850-550 cm⁻¹. The C-I bond, being the weakest and involving the heaviest halogen, would exhibit its stretching vibration at the lowest frequency, usually below 600 cm⁻¹.

The aromatic ring itself gives rise to a series of characteristic vibrations. These include:

C-H stretching vibrations: Typically found in the region of 3100-3000 cm⁻¹.

C=C in-ring stretching vibrations: These usually appear as a set of bands in the 1600-1400 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can influence the number and position of these bands.

C-H in-plane and out-of-plane bending vibrations: These occur at lower frequencies and are sensitive to the substitution pattern on the ring.

A hypothetical table of expected vibrational frequencies for this compound is presented below, based on typical ranges for similar halogenated aromatic compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | In-ring Stretching | 1600 - 1400 |

| C-F | Stretching | 1400 - 1000 |

| C-Cl | Stretching | 850 - 550 |

| C-I | Stretching | < 600 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. This technique would provide precise measurements of bond lengths, bond angles, and dihedral angles, as well as revealing the arrangement of molecules in the crystal lattice.

Analysis of Bond Lengths, Angles, and Dihedral Angles

The X-ray crystallographic analysis of this compound would yield a detailed geometric description of the molecule. The bond lengths of the C-F, C-Cl, and C-I bonds would be of particular interest, as they reflect the strength of these interactions. The endocyclic and exocyclic bond angles would reveal any steric strain imposed by the bulky halogen substituents on the toluene (B28343) framework. Dihedral angles would describe the planarity of the benzene ring and the orientation of the methyl group and halogen atoms relative to the ring.

A hypothetical data table summarizing the kind of structural parameters that would be obtained from an X-ray crystallographic study is shown below.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value |

| Bond Length (Å) | C | F | - | - | ~1.35 |

| Bond Length (Å) | C | Cl | - | - | ~1.74 |

| Bond Length (Å) | C | I | - | - | ~2.10 |

| Bond Angle (°) | Cl | C | C | - | ~120 |

| Bond Angle (°) | F | C | C | - | ~120 |

| Bond Angle (°) | I | C | C | - | ~120 |

| Dihedral Angle (°) | C | C | C | C | ~0 (for ring planarity) |

Intermolecular Interactions and Crystal Packing Motifs

Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules interact with each other in the solid state. For this compound, a variety of intermolecular interactions could be anticipated, including:

Halogen bonding: The electron-deficient region on one halogen atom (often iodine or chlorine) can interact with an electron-rich region on a neighboring molecule, such as another halogen atom or the π-system of the aromatic ring.

π-π stacking: The aromatic rings of adjacent molecules may stack on top of each other, driven by van der Waals forces.

C-H···π interactions: The hydrogen atoms of the methyl group or the aromatic ring can interact with the electron-rich π-face of a neighboring molecule.

Applications of 5 Chloro 3 Fluoro 2 Iodotoluene As a Versatile Synthetic Building Block

Development of New Synthetic Methodologies Utilizing its Reactivity

Exploration of Hypervalent Iodine Chemistry for New Transformations

Hypervalent iodine compounds, or iodanes, are molecules in which an iodine atom formally possesses more than the eight electrons in its valence shell required by the octet rule. wikipedia.org These reagents, particularly λ³- and λ⁵-iodanes, are recognized for their oxidizing and electrophilic nature and have become indispensable tools in modern organic synthesis. wikipedia.org They offer a less toxic and more environmentally benign alternative to heavy metal oxidants. princeton.edu The reactivity of hypervalent iodine reagents stems from the facile reduction of the iodine atom to its more stable monovalent state. princeton.edu

The synthesis of hypervalent iodine(III) compounds typically involves the oxidation of an iodoarene. wikipedia.orgorganic-chemistry.org Given its structure, 5-Chloro-3-fluoro-2-iodotoluene is a prime candidate for conversion into a variety of hypervalent iodine(III) reagents. The presence of the electron-withdrawing chlorine and fluorine atoms on the aromatic ring can influence the stability and reactivity of the resulting iodane.

Table 1: Potential Hypervalent Iodine(III) Reagents Derived from this compound

| Reagent Type | General Structure | Potential Precursor | Oxidizing Agent Examples |

| (Diacetoxyiodo)arene | ArI(OAc)₂ | This compound | m-Chloroperoxybenzoic acid (m-CPBA), Sodium perborate (B1237305) organic-chemistry.org |

| (Dichloroiodo)arene | ArICl₂ | This compound | Chlorine gas |

| (Difluoroiodo)arene | ArIF₂ | This compound | Fluorinating reagents (e.g., XeF₂) acs.org |

| [Hydroxy(tosyloxy)iodo]arene | ArI(OH)OTs | This compound | Oxone, p-Toluenesulfonic acid organic-chemistry.org |

This table is illustrative and based on general synthetic methods for hypervalent iodine reagents.

The resulting hypervalent iodine reagents derived from this compound could be employed in a wide array of synthetic transformations. For instance, a (difluoroiodo)arene variant could serve as a specialized fluorinating agent. arkat-usa.org The general classes of iodine(III) compounds, such as [bis(acyloxy)iodo]arenes and aryliodine(III) organosulfonates, are used for mild and highly selective oxidative transformations. arkat-usa.org These transformations include the oxidation of alcohols, the functionalization of carbonyl compounds, and oxidative rearrangements. researchgate.net The unique substitution pattern of the starting material could impart special selectivity or reactivity in these transformations, potentially leading to the synthesis of novel and complex molecules. nih.gov The development of catalytic systems using these types of iodoarenes is a significant area of research, aiming to reduce waste and improve efficiency. beilstein-journals.orgresearchgate.net

Asymmetric Synthesis Approaches Employing Halogenated Substrates

Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is fundamental to the production of pharmaceuticals, agrochemicals, and other fine chemicals. chiralpedia.com Halogenated organic compounds are often used as substrates in these reactions, where the halogen atom can act as a handle for stereocontrolled transformations or influence the stereochemical outcome of a reaction. beilstein-journals.org

The compound this compound possesses multiple sites for potential asymmetric transformations. The distinct halogens offer differential reactivity that can be exploited in metal-catalyzed cross-coupling reactions or nucleophilic substitutions, key steps in many synthetic sequences. For example, the iodine atom is highly reactive in metal-catalyzed reactions, which are a cornerstone of modern asymmetric synthesis.

One potential application lies in kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer and the formation of an enantioenriched product. beilstein-journals.orgkashanu.ac.ir A chiral catalyst could potentially differentiate between enantiotopic groups on a molecule derived from this compound.

Table 2: Potential Asymmetric Reactions Involving this compound Derivatives

| Reaction Type | General Principle | Potential Role of Halogenated Substrate | Example Catalyst Class |

| Asymmetric Cross-Coupling | A chiral metal catalyst facilitates the coupling of two fragments, creating a new stereocenter. | The C-I bond can be selectively activated for coupling. | Chiral phosphine (B1218219) ligands with Palladium or Copper |

| Asymmetric Fluorination | A chiral catalyst directs the addition of a fluorine atom to a prochiral center. | A derivative could be a substrate for enantioselective fluorination. nih.gov | Cinchona alkaloids, Chiral organocatalysts beilstein-journals.orgnih.gov |

| Asymmetric Reductive Amination | A chiral catalyst controls the reduction of an imine formed from an amine and a carbonyl. | A ketone or aldehyde derived from the substrate could undergo this reaction. d-nb.info | Rhodium-BINAP complexes d-nb.info |

This table outlines hypothetical applications based on established methods in asymmetric synthesis.

Furthermore, the development of chiral hypervalent iodine reagents has enabled highly enantioselective reactions. nih.gov A chiral ligand could be incorporated into a hypervalent iodine reagent derived from this compound, which could then be used to induce asymmetry in a wide range of oxidative transformations. The field continues to expand, with organocatalysis becoming a particularly powerful tool for the asymmetric synthesis of complex molecules, including those containing halogen atoms. beilstein-journals.orgnih.gov The unique electronic properties conferred by the chloro and fluoro substituents on the aromatic ring of this compound make it an intriguing substrate for developing new, highly selective asymmetric methods.

Future Directions in Research on 5 Chloro 3 Fluoro 2 Iodotoluene

Exploration of Novel Catalytic Transformations and Reaction Pathways

The presence of three different halogen atoms on the toluene (B28343) ring of 5-Chloro-3-fluoro-2-iodotoluene invites exploration into selective catalytic transformations. The significant difference in the reactivity of the C-I, C-Cl, and C-F bonds provides a handle for sequential and site-selective functionalization. Future research should focus on the development of highly selective catalytic systems for cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are expected to be highly effective at the C-I position due to the lower bond dissociation energy of the C-I bond compared to C-Cl and C-F bonds. libretexts.orgwikipedia.org The reactivity order is generally I >> Br > OTf >> Cl > F. libretexts.org Future work could explore novel palladium catalysts with tailored ligands that can achieve high efficiency and selectivity under mild conditions, minimizing side reactions at the more robust C-Cl bond.

Furthermore, the development of catalytic systems that can selectively activate the C-Cl bond in the presence of the C-F bond would be a significant advancement. This could involve the use of nickel or copper catalysts, which have shown promise in the activation of less reactive aryl chlorides. Research into dual-catalyst systems that can mediate concurrent or sequential functionalization at both the C-I and C-Cl positions in a one-pot fashion would represent a major step towards step-economy in the synthesis of complex molecules.

The activation of C-H bonds, particularly the methyl group or the aromatic C-H bonds, is another exciting frontier. rsc.org Transition-metal catalyzed C-H functionalization would offer a direct route to introduce additional substituents without the need for pre-functionalized starting materials, maximizing atom economy. rsc.org

Advanced Computational Modeling for Precise Reactivity Prediction

Computational chemistry offers a powerful tool for predicting the reactivity and regioselectivity of complex molecules like this compound. nih.govacs.orgnih.gov Density Functional Theory (DFT) calculations can be employed to determine the electron density at each carbon atom of the aromatic ring, providing insights into the most probable sites for electrophilic and nucleophilic attack. nih.gov

Future computational studies should focus on:

Predicting Reaction Barriers: Calculating the activation energies for various cross-coupling reactions at the C-I and C-Cl positions to predict the feasibility and selectivity of different catalytic systems. nih.gov

Understanding Substituent Effects: Modeling how the interplay of the chloro, fluoro, and iodo substituents influences the electronic properties and reactivity of the aromatic ring. msu.edu

Designing Novel Catalysts: Using computational screening to identify optimal ligand architectures for transition metal catalysts that can enhance selectivity and reactivity in the functionalization of this compound.

By combining theoretical predictions with experimental validation, a deeper understanding of the molecule's behavior can be achieved, accelerating the development of efficient synthetic protocols. For instance, the condensed Fukui function and transition state theory have been used to predict reactive sites in other polycyclic aromatic hydrocarbons. nih.gov Similarly, calculated NMR shifts and HOMO orbitals have been used to predict the regioselectivity of electrophilic aromatic substitution reactions. acs.orgresearchgate.net

Chemoenzymatic Synthesis of Halogenated Aromatic Scaffolds

The integration of biocatalysis with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a green and highly selective approach to the production of complex molecules. mdpi.commdpi.com Flavin-dependent halogenases (FDHs), for example, are enzymes that can catalyze the site-selective halogenation of electron-rich aromatic compounds. nih.gov While the direct enzymatic synthesis of this compound might be challenging, enzymes could be used in subsequent transformation steps.

Future research in this area could involve:

Enzymatic Derivatization: Using enzymes to perform selective modifications on derivatives of this compound. For example, lipases could be used for the stereoselective hydrolysis of an ester group introduced at the methyl position.

Directed Evolution of Enzymes: Engineering existing enzymes or discovering new ones that can tolerate and act upon highly substituted and halogenated aromatic substrates. nih.gov

Tandem Chemoenzymatic Reactions: Developing one-pot processes where a chemical catalytic step is followed by an enzymatic transformation, or vice-versa, to build molecular complexity in a highly efficient manner.

The use of biocatalysts can lead to reactions with high enantioselectivity and under mild, environmentally friendly conditions, which is a significant advantage over many traditional chemical methods. astrazeneca.com

Development of High-Throughput Screening for Reaction Optimization

To accelerate the discovery of optimal reaction conditions for the functionalization of this compound, high-throughput screening (HTS) techniques will be invaluable. HTS allows for the rapid evaluation of a large number of catalysts, ligands, solvents, and other reaction parameters in parallel.

Future applications of HTS in this context could include:

Screening of Catalyst Libraries: Testing extensive libraries of palladium, nickel, and copper catalysts to identify the most effective system for selective cross-coupling at the C-I and C-Cl positions.

Optimization of Reaction Conditions: Rapidly determining the optimal temperature, concentration, and stoichiometry for various transformations.

Discovery of Novel Reactions: Using HTS to explore unconventional reaction conditions and discover new, unexpected transformations of this compound.

The data generated from HTS experiments can be further analyzed using statistical and machine learning algorithms to identify trends and predict optimal conditions, thereby streamlining the process of methods development.

Investigation of Sustainable and Scalable Synthetic Routes

The principles of green chemistry are increasingly important in modern organic synthesis. royalsocietypublishing.org Future research on this compound should prioritize the development of sustainable and scalable synthetic routes.

Key areas of focus should be:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents. semanticscholar.org

Catalyst Recycling: Developing methods for the efficient recovery and reuse of expensive transition metal catalysts. royalsocietypublishing.org

Energy Efficiency: Exploring energy-efficient synthesis methods such as microwave-assisted synthesis or mechanochemistry (ball milling) to reduce energy consumption. semanticscholar.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product, minimizing waste generation. royalsocietypublishing.org

By focusing on these green chemistry principles, the synthesis and derivatization of this compound can be made more environmentally responsible and economically viable for large-scale production. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。